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Compound of Interest

Compound Name: Vanadium iodide (VI2)

Cat. No.: B096223 Get Quote

Vanadium triiodide's primary application in spintronics stems from its nature as a 2D

ferromagnetic semiconductor. This allows for the exploitation of both electron charge and spin

in novel device architectures.

Van der Waals (vdW) Heterostructures: VI₃ can be mechanically exfoliated down to a few

layers or even a monolayer and integrated into vertically stacked vdW heterostructures.[3]

These structures are foundational for various spintronic devices:

Magnetic Tunnel Junctions (MTJs): An insulating layer (like hexagonal boron nitride, hBN)

can be sandwiched between two VI₃ layers (or one VI₃ layer and another magnetic/non-

magnetic material) to create an MTJ. The tunneling magnetoresistance can be measured

to read the magnetic state, forming the basis of MRAM (Magnetoresistive Random-Access

Memory).

Spin-Valve Devices: By layering VI₃ with other 2D materials like graphene, field-effect

transistors and spin-valve devices can be fabricated.[4][5] In these devices, the electrical

conductance is modulated by the magnetic state of the VI₃ layer, which can be controlled

by an external magnetic field.

Tunable Magnetism and Electronic Properties: The properties of VI₃ are highly tunable,

offering pathways to engineer specific spintronic functionalities:

Doping: Interstitial doping with 3d transition metals (e.g., Ti, V, Mn, Ni) can modify the

electronic and magnetic properties of monolayer VI₃.[6] This can induce desirable states

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b096223?utm_src=pdf-interest
https://arxiv.org/abs/1812.06658
https://ciqm.harvard.edu/uploads/2/3/3/4/23349210/soler-delgado.pdf
https://arxiv.org/pdf/2204.10010
https://arxiv.org/pdf/2101.05071
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b096223?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


such as half-metallic, half-semiconducting, or bipolar magnetic semiconducting properties,

which are ideal for spin-current generation and spin-filtering applications.[2][6]

Strain Engineering: Applying tensile or compressive strain to VI₃ heterostructures can also

be used to tune its magnetic ground state and electronic band structure, providing another

vector for device optimization.

Key Material Properties of Vanadium Iodide (VI₃)
The following tables summarize key quantitative data for bulk and monolayer/multilayer VI₃,

crucial for device design and experimental planning.

Table 1: Magnetic and Electronic Properties of VI₃

Property Bulk VI₃
Exfoliated
Multilayer VI₃

Monolayer VI₃
(Theoretical)

Source

Magnetic

Ordering

Ferromagnetic

(FM)

Ferromagnetic

(FM)

Ferromagnetic

(FM)
[1][4]

Curie

Temperature (Tc)
≈ 50 K ≈ 57 K

Varies with

doping/strain
[1][7]

Saturated

Moment
≈ 2 µB / V atom - - [1]

Spin State of V³⁺ High-spin (S=1) High-spin (S=1) High-spin (S=1) [1]

Electronic Type Mott Insulator Semiconductor Semiconductor [1][8]

Band Gap
≈ 0.90 eV

(Theoretical)
-

Varies with

doping
[1]

Table 2: Properties of 3d Transition Metal (TM) Doped Monolayer VI₃ (Theoretical)
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Dopant
Resulting
Property

Total Band
Gap (eV)

Spin
Polarization

Source

Titanium (Ti)

Half-Metallic

Semiconductor

(HMS)

- 100% [6]

Vanadium (V)

Half-

Semiconductor

(HSC)

1.04 100% [6]

Manganese (Mn)

Bipolar Magnetic

Semiconductor

(BMS)

0.62 (indirect) 100% [6]

Nickel (Ni)

Half-

Semiconductor

(HSC)

0.11 100% [6]

Experimental Protocols
Detailed methodologies for the synthesis, fabrication, and characterization of VI₃-based

materials and devices are provided below.

Protocol 3.1: Synthesis of Bulk VI₃ Single Crystals
This protocol describes the synthesis of VI₃ crystals via Chemical Vapor Transport (CVT).[9][10]

Precursors: High-purity Vanadium powder (99.9% or higher) and Iodine pieces (99.99% or

higher).

Ampoule Preparation: Place the stoichiometric precursors (e.g., 1 part Vanadium to 3 parts

Iodine by molar ratio) into a quartz ampoule.

Evacuation and Sealing: Evacuate the ampoule to a high vacuum (e.g., < 10⁻⁵ Torr) and seal

it.

Furnace Setup: Place the sealed ampoule in a two-zone horizontal tube furnace, creating a

temperature gradient.
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Growth Parameters:

Source Zone (Hot End): Heat to ~550 °C.

Growth Zone (Cold End): Maintain at ~500 °C.

Duration: Hold these temperatures for an extended period, typically 7-10 days, to allow for

the transport and crystallization process. The overall reaction is: 2 V(s) + 3 I₂(g) ⇌ 2

VI₃(g).[9]

Cool Down: Slowly cool the furnace to room temperature to prevent thermal shock to the

crystals.

Crystal Harvesting: Carefully break the ampoule in an inert atmosphere (e.g., an argon-filled

glovebox) to retrieve the black, plate-like VI₃ single crystals.

Protocol 3.2: Fabrication of a VI₃-based vdW
Heterostructure Device
This protocol details the fabrication of an encapsulated VI₃ device for magnetotransport

measurements.[4][5] All steps must be performed in an inert glovebox environment to prevent

material degradation.

Substrate Preparation: Use a highly doped Si substrate with a 285 nm SiO₂ layer, which will

serve as a back gate.

Mechanical Exfoliation:

Press a piece of scotch tape onto the bulk VI₃ crystals.

Repeatedly peel the tape apart to cleave the crystal into thinner layers.

Press the tape with the exfoliated flakes onto the Si/SiO₂ substrate to transfer the VI₃

layers.

Identify suitable multilayer flakes (typically 7-20 nm thick) using an optical microscope.

Heterostructure Assembly (Dry Transfer):
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Use a standard dry transfer setup with a polymeric stamp (e.g., PDMS).

Exfoliate hexagonal boron nitride (hBN) and graphene flakes onto separate substrates.

Pick up a large hBN flake (for bottom encapsulation) with the stamp.

Align and pick up the target VI₃ flake.

Align and pick up graphene flakes to be used as contacts.

Align and pick up a second hBN flake (for top encapsulation).

Transfer the entire stack (hBN/graphene/VI₃/graphene/hBN) onto the target Si/SiO₂

substrate.

Contact Lithography (outside glovebox):

Spin-coat the substrate with electron-beam resist.

Use electron-beam lithography to define the electrode pattern connecting to the

encapsulated graphene.

Perform reactive ion etching to expose the graphene contact areas.

Deposit metal contacts (e.g., 5 nm Cr / 50 nm Au) via thermal evaporation.

Perform lift-off in a solvent to remove the excess metal and resist, leaving the final device.

Protocol 3.3: Magnetic and Electronic Characterization
Magnetic Property Measurement:

Instrument: Use a SQUID (Superconducting Quantum Interference Device)

magnetometer, such as a Quantum Design MPMS.[1][11]

Sample Mounting: Mount a bulk VI₃ crystal in a plastic straw or on a quartz holder.[1][12]

M-T Curve (Magnetization vs. Temperature):
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Cool the sample to a low temperature (e.g., 2 K) in zero field (ZFC) or a small applied

field (FC).

Apply a small, constant magnetic field (e.g., 100 Oe).

Measure the magnetic moment as the sample is warmed up to identify the Curie

temperature (Tc).[13]

M-H Curve (Magnetization vs. Field):

Set a constant temperature below Tc (e.g., 10 K).

Sweep the magnetic field through a full cycle (e.g., -5 T to +5 T and back) and measure

the magnetic moment to obtain the hysteresis loop, coercivity, and saturation

magnetization.[13]

Electronic Transport Measurement:

Setup: Mount the fabricated device in a cryostat with electrical probes.

Two-Probe Measurement: Apply a source-drain voltage across the VI₃ channel (via the

graphene contacts) and measure the current to determine the device conductance.

Magnetoconductance:

At a fixed temperature below Tc, sweep an external magnetic field (both perpendicular

and parallel to the VI₃ plane) and record the change in device conductance.[4][5]

Repeat this measurement at various temperatures to map the magnetic phase transition

as seen through electronic transport.[7]

Field-Effect Measurement: Apply a gate voltage to the Si substrate to modulate the charge

carrier density in the VI₃ and study its effect on the magnetotransport properties.[4]

Visualizations
The following diagrams illustrate key workflows and concepts related to the application of VI₃ in

spintronics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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